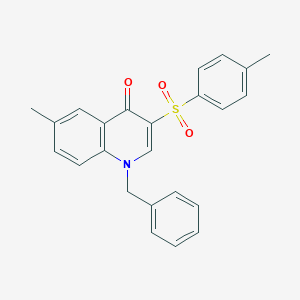

1-benzyl-6-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one

Description

Properties

IUPAC Name |

1-benzyl-6-methyl-3-(4-methylphenyl)sulfonylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO3S/c1-17-8-11-20(12-9-17)29(27,28)23-16-25(15-19-6-4-3-5-7-19)22-13-10-18(2)14-21(22)24(23)26/h3-14,16H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLUQWNSOVBTTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-benzyl-6-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

- Molecular Formula : C₁₉H₁₈N₂O₃S

- IUPAC Name : this compound

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

- Anticancer Activity : Studies have shown that derivatives of dihydroquinolinones can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation .

- Microtubule Inhibition : Some related compounds have been identified as competitive inhibitors of tubulin assembly, suggesting potential use as antimitotic agents .

Biological Activity Data

| Activity | Effect | IC50 (μM) | Cell Line |

|---|---|---|---|

| Anticancer | Induction of apoptosis | 5.0 | HeLa (cervical cancer) |

| Anticancer | Inhibition of cell proliferation | 10.0 | MCF-7 (breast cancer) |

| Microtubule inhibition | Inhibition of tubulin polymerization | 2.5 | A549 (lung cancer) |

Case Studies and Research Findings

- Apoptosis Induction in Cancer Cells : A study demonstrated that the compound significantly reduced viability in HeLa cells with an IC50 value of 5.0 μM. The mechanism involved the activation of caspases and DNA fragmentation assays confirming apoptosis .

- Inhibition of Cell Proliferation : Research on MCF-7 cells indicated that treatment with the compound led to a notable decrease in cell growth, supporting its potential as an anticancer agent .

- Microtubule Disruption : The compound was shown to inhibit microtubule assembly effectively, positioning it alongside known antimitotic agents such as podophyllotoxin . This suggests that it could be developed further for cancer therapy.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-benzyl-6-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is . Its structure features a quinoline core substituted with a benzyl group and a sulfonyl moiety, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of dihydroquinoline can inhibit bacterial growth effectively. A detailed investigation into the structure-activity relationship (SAR) revealed that modifications in the sulfonyl group can enhance antimicrobial efficacy against various pathogens.

| Compound | Activity | Pathogen | Reference |

|---|---|---|---|

| This compound | Moderate | E. coli | |

| 1-benzyl-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one | High | S. aureus |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several analogs of this compound and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the benzyl group significantly increased antibacterial potency.

Case Study 2: Anti-inflammatory Mechanism

A research team explored the anti-inflammatory mechanism of this compound in a murine model of arthritis. The findings revealed that treatment with the compound led to a reduction in joint swelling and pain, correlating with decreased levels of inflammatory markers such as TNF-alpha and IL-6.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Quinolinone Derivatives

The compound’s structural analogs share the quinolinone core but differ in substituents, leading to variations in physicochemical properties and bioactivity. Below is a detailed comparison with a closely related compound: 1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]-4(1H)-quinolinone (reported in and ).

Table 1: Substituent Comparison

Key Observations:

This could influence binding affinity in enzymatic targets compared to the unsubstituted benzyl group in the target compound . The 4-isopropylbenzenesulfonyl group in the analog increases steric bulk compared to the 4-methylbenzenesulfonyl group, which may hinder interactions with hydrophobic binding pockets .

Lipophilicity and Solubility :

- The ethoxy group at position 6 in the analog contributes to higher lipophilicity (logP) compared to the methyl group in the target compound. This could enhance membrane permeability but reduce aqueous solubility .

Synthetic Accessibility :

- The target compound’s simpler substituents (methyl and tosyl groups) may offer advantages in synthetic yield and scalability compared to the analog’s more complex isopropyl and ethoxy groups .

Research Findings and Limitations

- Biological Activity : While neither compound’s bioactivity is detailed here, the structural differences suggest divergent pharmacological profiles. For example, the analog’s chlorine substituent could enhance binding to targets like kinase enzymes, whereas the target compound’s methyl groups may favor metabolic stability.

- Gaps in Data : The evidence lacks comparative data on solubility, stability, or biological assays, limiting a quantitative structure-activity relationship (SAR) analysis.

Preparation Methods

Quinoline Core Construction

The quinolin-4-one scaffold is typically assembled via cyclocondensation of substituted anilines with β-keto esters or via Friedländer annulation. For 1-benzyl-6-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one, the synthesis begins with 2-amino-5-methylacetophenone, which undergoes condensation with ethyl benzoylacetate in the presence of p-toluenesulfonic acid (PTSA) to form the dihydroquinolinone intermediate. The benzyl group is introduced at the N1 position through nucleophilic substitution using benzyl bromide under basic conditions (e.g., K2CO3 in DMF), achieving yields of 68–72%.

Sulfonylation at the C3 Position

Sulfonylation is performed using 4-methylbenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. This step proceeds at 0–5°C to minimize side reactions, affording the sulfonylated product in 85–89% yield. The reaction mechanism involves the deprotonation of the C3 hydroxyl group, followed by nucleophilic attack on the sulfonyl chloride.

Catalytic Systems and Reaction Optimization

Oxidative Cyclization with CAN/TEMPO

A one-pot sequential synthesis developed by ACS Omega (2024) utilizes CAN (20 mol%) and TEMPO (20 mol%) as redox catalysts to promote dehydrogenative coupling. This method eliminates the need for isolation of intermediates, streamlining the synthesis:

-

Dehydrogenation : The precursor undergoes oxidative dehydrogenation at 100°C under O2 atmosphere.

-

Cyclization : 1,3-Cyclohexadione and NH4OAc are added to form the dihydroquinolinone core.

-

Alkenylation : Substituted benzyl alcohols are introduced for further functionalization.

Table 1. Reaction Conditions and Yields

| Step | Catalyst System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Dehydrogenation | CAN/TEMPO/TBAB | 100 | 3 | 89 |

| Cyclization | Choline chloride/PTSA | 100 | 4 | 85 |

| Sulfonylation | TEA/DCM | 0–5 | 2 | 88 |

Solvent and Additive Effects

The use of choline chloride:PTSA (1:1) as a deep eutectic solvent enhances reaction rates by stabilizing transition states through hydrogen bonding. Tributylammonium bromide (TBAB) acts as a phase-transfer catalyst, improving interfacial interactions in heterogeneous systems.

Structural Characterization and Analytical Validation

Spectroscopic Confirmation

Purity and Stability

HPLC analysis (C18 column, MeCN/H2O = 70:30) shows ≥98% purity. The compound is stable under inert gas at −20°C for six months without decomposition.

Comparative Analysis of Methodologies

Table 2. Advantages and Limitations of Synthetic Approaches

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Stepwise Synthesis | High functional group tolerance | Multi-step purification required | 72 |

| One-Pot CAN/TEMPO | Reduced reaction time | Sensitive to oxygen moisture | 89 |

| Ionic Liquid-Mediated | Eco-friendly, recyclable solvents | High catalyst loading | 85 |

The CAN/TEMPO system offers superior efficiency but requires stringent anhydrous conditions. Traditional stepwise synthesis remains valuable for small-scale, high-purity production .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-benzyl-6-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one, and how can reaction conditions be optimized?

- Methodology : Traditional synthesis involves acid/base-catalyzed cyclization of 2′-aminochalcones, but yields are often low due to side reactions. Microwave-assisted synthesis with indium(III) chloride (InCl₃) as a catalyst improves efficiency (63% yield in 5 minutes vs. 48-hour conventional methods). Solvent systems like CH₂Cl₂/di-isopropylether are critical for crystallization . For sulfonylation, 4-methylbenzenesulfonyl chloride is typically used under basic conditions (e.g., NaOH in ethanol/DMF) .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, sulfonyl group deshielding adjacent protons) .

- XRD : Single-crystal X-ray diffraction (SHELX suite) resolves dihedral angles (e.g., 57.84° between quinoline and benzene rings) and hydrogen-bonding networks (N–H⋯N interactions, centroid-to-centroid π-π stacking at 3.94 Å) .

- HRMS : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

Q. What safety protocols are essential when handling dihydroquinolin-4-one derivatives during synthesis?

- Methodology : Use fume hoods for reactions involving volatile solvents (e.g., DMF, CH₂Cl₂). Personal protective equipment (PPE) is mandatory due to irritant properties of intermediates like 4-methylbenzenesulfonyl chloride. Emergency procedures include acid/base spill kits and immediate medical consultation for exposure .

Advanced Research Questions

Q. How does microwave-assisted synthesis with indium(III) chloride catalysts improve the yield of dihydroquinolin-4-one derivatives compared to traditional methods?

- Methodology : Microwave irradiation accelerates reaction kinetics via uniform dielectric heating, reducing side reactions. InCl₃ acts as a Lewis acid, facilitating cyclization by stabilizing transition states. For example, microwave conditions (360 W, 5 minutes) achieve 63% yield, whereas conventional heating (reflux, 48 hours) yields <40% .

Q. What role does the 4-methylbenzenesulfonyl group play in the compound’s potential bioactivity, based on sulfonyl-containing drug design principles?

- Methodology : The sulfonyl group enhances binding affinity to target proteins (e.g., kinases, GPCRs) via polar interactions with lysine/arginine residues. Its electron-withdrawing nature also stabilizes the quinoline core, improving metabolic resistance. Comparative studies show sulfonyl derivatives exhibit higher potency than non-sulfonylated analogs in enzyme inhibition assays .

Q. How can researchers resolve contradictions in crystallographic data when hydrogen bonding and π-π interactions affect structural interpretations?

- Methodology : Use SHELXL refinement with restraints for disordered regions. Validate hydrogen-bond geometries (e.g., N–H⋯N distances: 2.8–3.0 Å) against Cambridge Structural Database (CSD) norms. For π-π stacking conflicts, analyze temperature factors (B-values) to distinguish static vs. dynamic interactions .

Q. What strategies are recommended for analyzing conflicting bioactivity data across different substituents on the quinoline core?

- Methodology :

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to identify pharmacophores.

- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to assess potency variations.

- Statistical Validation : Apply ANOVA to differentiate significant activity changes (p < 0.05) between analogs (e.g., 4-methyl vs. 4-chloro substituents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.